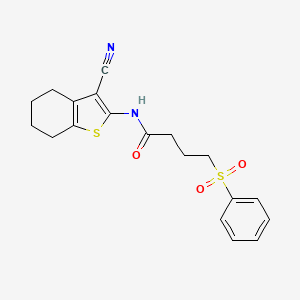

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c20-13-16-15-9-4-5-10-17(15)25-19(16)21-18(22)11-6-12-26(23,24)14-7-2-1-3-8-14/h1-3,7-8H,4-6,9-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZQEUYURHIDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the cyano group and the benzenesulfonyl group. The final step involves the formation of the butanamide linkage under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group or the sulfonyl group, leading to different products.

Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound features a complex structure that includes a benzenesulfonyl group and a cyano-substituted tetrahydrobenzothiophene moiety. This unique arrangement contributes to its biological activity.

Inhibition of Kinases

One of the most notable applications of this compound is its role as an inhibitor of Jun N-terminal kinases (JNK2 and JNK3). Research indicates that specific derivatives of this compound exhibit potent inhibitory activity against these kinases, which are implicated in various cellular processes including apoptosis and inflammation. For instance, compounds derived from this structure have shown IC50 values around 6.5 to 6.7, indicating strong potency in inhibiting JNK3 while maintaining selectivity against other kinases such as JNK1 and p38alpha .

Anticancer Activity

The compound has been explored for its anticancer properties due to its ability to modulate signaling pathways involved in cancer progression. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by targeting specific kinases involved in survival signaling .

Neurological Applications

Given the involvement of JNK pathways in neurodegenerative diseases, this compound's selectivity for JNK2 and JNK3 suggests potential therapeutic applications in treating conditions like Alzheimer's disease and Parkinson's disease. The modulation of these pathways could lead to neuroprotective effects .

Anti-inflammatory Effects

The anti-inflammatory properties attributed to the inhibition of JNK pathways also position this compound as a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and psoriasis. Its ability to selectively inhibit JNKs may help reduce side effects commonly associated with broader anti-inflammatory agents .

Case Study 1: JNK Inhibition

A study published in PubMed highlighted the identification of several derivatives based on the core structure of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide as potent inhibitors of JNK2 and JNK3. The research utilized X-ray crystallography to elucidate the binding modes of these compounds within the ATP-binding site of the kinases, revealing critical interactions that contribute to their inhibitory effects .

Case Study 2: Anticancer Efficacy

In another research project focusing on cancer therapeutics, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction at low micromolar concentrations, suggesting that further development could lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

The benzenesulfonyl group in the target compound may improve metabolic stability compared to smaller substituents like chloro, as sulfonyl groups are less prone to enzymatic degradation . Triazole-sulfanyl (Row 3) and methylpiperazinyl (Row 4) groups introduce heterocyclic diversity, which correlates with enhanced antiproliferative activity in related compounds .

Biological Activity :

- Compound 31b (Row 4) demonstrates sub-micromolar IC₅₀ values against cancer cell lines, attributed to the 4-(4-methylpiperazin-1-yl)phenyl moiety, which likely enhances cellular uptake and target binding .

- Sulfonamide-containing analogs (e.g., Row 5) are associated with enzyme inhibition (e.g., carbonic anhydrase), though specific data for the target compound remains unreported .

Physicochemical Properties

- Solubility : The benzenesulfonyl group may reduce aqueous solubility compared to smaller substituents (e.g., chloro), as seen in sulfonamide-containing drugs .

- Melting Points : Chloro and triazole derivatives exhibit melting points >200°C (e.g., 244–246°C for 4-chloro analog), suggesting high crystallinity .

Biological Activity

4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a compound that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a benzenesulfonyl group and a cyano-substituted tetrahydrobenzothiophene moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C21H18N2O4S3

- Molecular Weight : 458.57 g/mol

- CAS Number : 351156-78-0

Research indicates that compounds related to 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide exhibit significant inhibition of Jun N-terminal kinases (JNK2 and JNK3). These kinases are involved in various cellular processes, including apoptosis and stress responses. The selectivity of these compounds within the mitogen-activated protein kinase (MAPK) family is crucial for minimizing off-target effects.

Inhibition Potency

The compound shows potent inhibition against JNK3 with a pIC50 value around 6.7, indicating high efficacy as a therapeutic agent in conditions where JNK signaling is implicated .

Antimicrobial Activity

A qualitative assessment of antimicrobial activity revealed that certain derivatives of the compound inhibited the growth of various microbial strains. For instance, Enterococcus faecium exhibited a growth inhibition zone diameter of 17 mm when treated with specific derivatives. Other notable bacteria affected include Staphylococcus aureus and Bacillus subtilis, with inhibition zones measuring 8 mm and 10 mm respectively .

Antioxidant Activity

The antioxidant potential was evaluated using DPPH and ABTS methods. The results indicated that some derivatives exhibited moderate antioxidant activity, although they were less effective than standard antioxidants. For example, one derivative showed a DPPH inhibition rate of 16.75%, while another had an ABTS inhibition percentage of 7.66% .

Case Study 1: JNK Inhibition

In a study focused on the development of JNK inhibitors, several compounds were synthesized based on the structural framework of 4-(benzenesulfonyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide. The study demonstrated that these compounds could selectively inhibit JNK2 and JNK3 kinases while showing minimal activity against other kinases like JNK1 and p38alpha. This selectivity is essential for developing targeted therapies for diseases associated with aberrant JNK signaling .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against a panel of bacterial strains. The results highlighted its effectiveness against Gram-positive bacteria, with specific derivatives showing significant growth inhibition. These findings suggest potential applications in treating bacterial infections .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| JNK Inhibition | Selective inhibition of JNK2 and JNK3 kinases | pIC50 values around 6.7 for potent inhibitors |

| Antimicrobial | Inhibition of microbial growth in various strains | Growth inhibition zones up to 17 mm against Enterococcus |

| Antioxidant | Assessment using DPPH and ABTS methods | Moderate antioxidant activity; less effective than standards |

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthetic route for this compound?

- Methodological Answer : Begin with retrosynthetic analysis to identify feasible intermediates, such as benzothiophene or benzenesulfonyl precursors. Use computational reaction path search tools (e.g., quantum chemical calculations) to predict viable pathways and transition states. Validate predictions via small-scale experiments, focusing on coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) and sulfonylation steps. Iteratively refine conditions (e.g., solvent, catalyst, temperature) using Design of Experiments (DoE) to optimize yields .

- Safety Note : Handle intermediates like brominated aryl compounds (e.g., 3-bromothien-2-yl derivatives) with strict adherence to safety protocols, including fume hood use and personal protective equipment (PPE) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Employ a combination of / NMR to confirm structural motifs (e.g., tetrahydrobenzothiophene ring, sulfonyl group). Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity assessment, apply reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against synthetic intermediates. X-ray crystallography may resolve stereochemical ambiguities in the cyano-substituted benzothiophene core .

Q. How can researchers assess the compound’s preliminary biological activity in academic settings?

- Methodological Answer : Conduct in vitro assays targeting relevant pathways (e.g., kinase inhibition, cytochrome P450 interactions). Use dose-response curves (IC determination) and negative controls to validate specificity. Pair with computational docking studies (e.g., AutoDock Vina) to correlate activity with molecular interactions in binding pockets .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in complex reaction environments?

- Methodological Answer : Apply density functional theory (DFT) to model reaction mechanisms, such as sulfonamide bond formation or cyclization steps. Use molecular dynamics simulations to assess solvent effects and transition-state stabilization. Integrate machine learning (ML) models trained on reaction databases to predict side products under varying conditions (e.g., pH, temperature) .

Q. How can reaction optimization address contradictions in reported synthetic yields?

- Methodological Answer : Analyze conflicting data by isolating variables (e.g., catalyst loading, moisture sensitivity) through factorial design experiments. Use in situ IR or Raman spectroscopy to monitor reaction progress and identify bottlenecks (e.g., intermediate degradation). Cross-reference computational predictions (e.g., activation energies) with experimental kinetic data to reconcile discrepancies .

Q. What advanced separation technologies are suitable for isolating this compound from complex mixtures?

- Methodological Answer : Implement preparative-scale flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) for crude purification. For challenging separations (e.g., diastereomers), use chiral stationary phases in HPLC or simulated moving bed (SMB) chromatography. Validate purity via LC-MS and NMR if fluorine-containing impurities are present .

Q. How can mechanistic studies clarify the role of the benzenesulfonyl group in biological activity?

- Methodological Answer : Synthesize analogs with modified sulfonyl groups (e.g., alkylsulfonyl, trifluoromethanesulfonyl) and compare their bioactivity profiles. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular dynamics simulations to analyze sulfonyl-protein interactions (e.g., hydrogen bonding, hydrophobic effects) .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.